
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reaction conditions and the mechanism .Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide:
Antimicrobial Activity
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide has shown promising antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial and fungal strains. Its mechanism involves disrupting the microbial cell wall synthesis, making it a potential candidate for developing new antibiotics .
Anticancer Properties
Studies have demonstrated that N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide exhibits significant anticancer activity. It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. This compound could be explored further for its potential in cancer therapy .
Anti-inflammatory Effects
This compound has been found to possess anti-inflammatory properties. It works by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory enzymes like COX-2. This makes it a potential candidate for treating inflammatory diseases such as arthritis .
Antioxidant Activity
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide has demonstrated strong antioxidant activity. It scavenges free radicals and protects cells from oxidative stress, which is beneficial in preventing diseases related to oxidative damage, such as neurodegenerative disorders .
Neuroprotective Effects
Research suggests that this compound has neuroprotective properties. It can protect neurons from damage caused by oxidative stress and excitotoxicity, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential therapeutic agent for these conditions .
Antidiabetic Potential
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide has shown potential in managing diabetes. It helps in regulating blood glucose levels by enhancing insulin sensitivity and reducing insulin resistance. This could be beneficial in developing new treatments for diabetes .
Antiviral Activity
This compound has been investigated for its antiviral properties. It inhibits the replication of certain viruses by interfering with viral RNA synthesis. This makes it a promising candidate for developing antiviral drugs .
Antiparasitic Effects
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide has also been studied for its antiparasitic activity. It has shown efficacy against various parasitic infections by disrupting the parasite’s metabolic processes. This could lead to new treatments for parasitic diseases .
Safety And Hazards
特性
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-4-8-12(18)15-14-17-16-13(20-14)10-6-5-7-11(9-10)19-2/h5-7,9H,3-4,8H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZHLBBRVCODOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

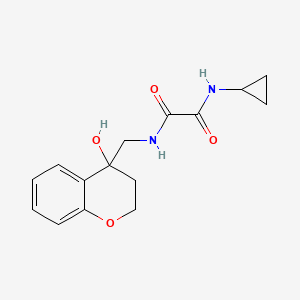
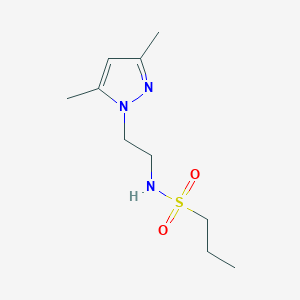
![1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)azetidine](/img/structure/B2696387.png)
![N-(2,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(m-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2696389.png)
![N-(1-cyanocyclohexyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2696390.png)
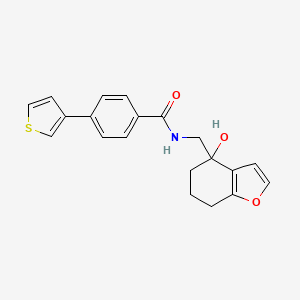
![1-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696394.png)
![Tert-butyl 2-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2696396.png)
![(E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole](/img/structure/B2696397.png)
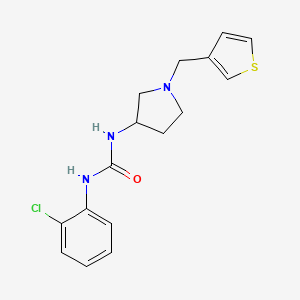

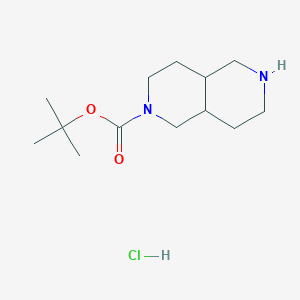
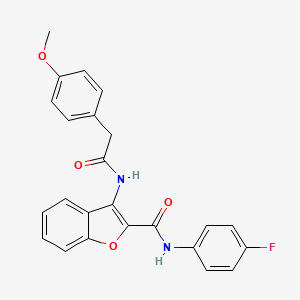
![N-(2-ethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2696406.png)